molecular formula C6H8O3 B045541 cis-2-Oxohex-4-enoic acid CAS No. 17298-80-5

cis-2-Oxohex-4-enoic acid

Cat. No. B045541
CAS RN: 17298-80-5
M. Wt: 128.13 g/mol
InChI Key: XGNKMQBCAVIQOR-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-oxohex-4-enoic acid is a chemical compound that is gaining importance in scientific research. It is a keto acid that is produced during the catabolism of lysine and tryptophan amino acids. It has been found to have several biochemical and physiological effects, which make it an interesting compound for scientific studies.

Scientific Research Applications

1. Foldamer Building Blocks

cis-2-Aminocyclohex-4-enecarboxylic acid (a compound related to cis-2-Oxohex-4-enoic acid) serves as a conformationally constrained β-amino acid. It has been found useful as a new building block for helical foldamers. These α/β-peptides, consisting of cis-ACHE and L-alanine, adopt 11/9-helical conformations in both solution and crystal states, showing potential applications in the field of molecular architecture and nanotechnology (Kwon et al., 2015).

2. Solar Energy Harvesting

The compound plays a role in the electrodeposition of single-phase CuInSe2, a material crucial for high-quality thin film solar cells. The study suggests that certain acids, including oxalic and acetic acid, can serve dual functions as chelating agents and pH adjusters, which is essential for the deposition of high-quality CIS films. This application is significant for enhancing the efficiency and quality of solar cells (Sun et al., 2014).

3. Spectroscopic Analysis and Polymer Science

cis-2-Oxohex-4-enoic acid and its polymers have been studied using FTIR spectroscopy. The interpretation of the spectra, aided by normal coordinate analysis following full structure optimization based on DFT (Density Functional Theory), is crucial for identifying the type of C=C double bonds in the polymers of cis-2-Oxohex-4-enoic acid. This research is fundamental for the fields of material science and polymer chemistry (Song & Li, 2008).

properties

CAS RN

17298-80-5

Product Name

cis-2-Oxohex-4-enoic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(Z)-2-oxohex-4-enoic acid

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2-

InChI Key

XGNKMQBCAVIQOR-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\CC(=O)C(=O)O

SMILES

CC=CCC(=O)C(=O)O

Canonical SMILES

CC=CCC(=O)C(=O)O

synonyms

(Z)-2-Oxo-4-hexenoic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cis-2-Oxohex-4-enoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cis-2-Oxohex-4-enoic acid
Reactant of Route 3
cis-2-Oxohex-4-enoic acid
Reactant of Route 4
cis-2-Oxohex-4-enoic acid
Reactant of Route 5
cis-2-Oxohex-4-enoic acid
Reactant of Route 6
cis-2-Oxohex-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.